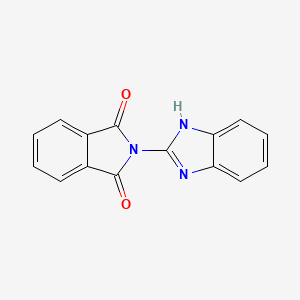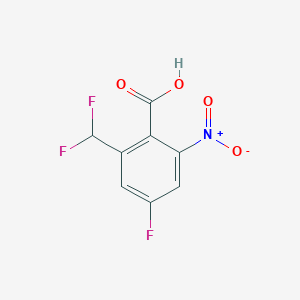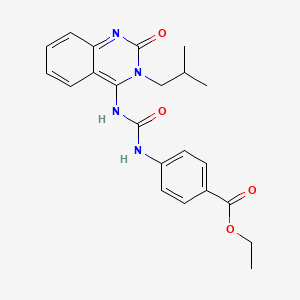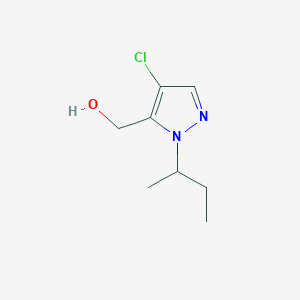
4-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as PACOC or PACAP, and it belongs to the class of neuropeptides. PACOC has been found to have a wide range of biological activities, including neuroprotection, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of PACOC is not fully understood, but it is believed to act through the activation of the PAC1 receptor. The PAC1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. PACOC has been found to bind to the PAC1 receptor, leading to the activation of various signaling pathways, including the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
PACOC has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PACOC has also been found to have antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
One of the main advantages of using PACOC in lab experiments is its high potency and specificity. It has been found to have a high affinity for the PAC1 receptor, making it an ideal candidate for studying the role of this receptor in various biological processes. However, one of the limitations of using PACOC in lab experiments is its high cost. The synthesis of PACOC is a complex and time-consuming process, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of PACOC. One of the most promising applications of PACOC is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PACOC has been found to have neuroprotective effects and can prevent neurodegeneration caused by various factors such as oxidative stress, inflammation, and excitotoxicity. Another future direction for the study of PACOC is in the field of pain management. PACOC has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Overall, the study of PACOC has the potential to lead to the development of new therapies for various diseases and conditions.
In conclusion, 4-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxane-4-carboxylic acid, also known as PACOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis involves several steps, including the protection of the amine group of piperidine, the formation of the oxane ring, and the deprotection of the amine group. PACOC has been extensively studied for its potential applications in the field of neuroscience, where it has been found to have neuroprotective and analgesic effects. Its mechanism of action involves the activation of the PAC1 receptor, leading to the activation of various signaling pathways. PACOC has a wide range of biochemical and physiological effects, including anti-inflammatory and antioxidant effects. Its high potency and specificity make it an ideal candidate for studying the role of the PAC1 receptor in various biological processes. The study of PACOC has several future directions, including the development of new therapies for neurodegenerative diseases and chronic pain.
Synthesis Methods
The synthesis of PACOC involves several steps, including the protection of the amine group of piperidine, the formation of the oxane ring, and the deprotection of the amine group. The most commonly used method for the synthesis of PACOC is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid support, which is then cleaved to obtain the final product.
Scientific Research Applications
PACOC has been extensively studied for its potential applications in various research fields. One of the most significant applications of PACOC is in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neurodegeneration caused by various factors such as oxidative stress, inflammation, and excitotoxicity. PACOC has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
4-(1-phenylmethoxycarbonylpiperidin-4-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c21-17(22)19(8-12-24-13-9-19)16-6-10-20(11-7-16)18(23)25-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHUOIQQWBDJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Phenylmethoxycarbonylpiperidin-4-yl)oxane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2400808.png)


![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)

![5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole](/img/structure/B2400815.png)
![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)


![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)
![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)
